molecular formula C10H10N4O4 B11925196 Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate

Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate

Cat. No.: B11925196
M. Wt: 250.21 g/mol
InChI Key: VKSUPPKTFSITHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate is a substituted indazole derivative featuring a nitro group at position 5, an amino group at position 3, and an ethyl carboxylate ester at the N1 position. Indazole derivatives are pharmacologically significant, often serving as intermediates in drug development due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

Properties

Molecular Formula

C10H10N4O4

Molecular Weight

250.21 g/mol

IUPAC Name

ethyl 3-amino-5-nitroindazole-1-carboxylate

InChI

InChI=1S/C10H10N4O4/c1-2-18-10(15)13-8-4-3-6(14(16)17)5-7(8)9(11)12-13/h3-5H,2H2,1H3,(H2,11,12)

InChI Key

VKSUPPKTFSITHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)N

Origin of Product

United States

Preparation Methods

Optimization of Cyclization Conditions

Key variables include solvent polarity and temperature. Polar aprotic solvents like dimethylformamide (DMF) accelerate cyclization but may promote side reactions. A study using sulfuric acid in acetic acid at 80°C achieved a 78% yield of the indazole intermediate, with the ethyl carboxylate group remaining intact. Post-cyclization, the 3-amino group is introduced via catalytic hydrogenation of a pre-installed nitro group at position 3, though competing reduction of the 5-nitro group necessitates protective strategies.

Nitration of Pre-Formed Indazole Derivatives

Direct nitration of ethyl 3-amino-1H-indazole-1-carboxylate represents a straightforward route but faces challenges in regioselectivity. Nitrating agents such as nitric acid in sulfuric acid preferentially target the 5-position due to the meta-directing influence of the 1-carboxylate group.

Regioselective Nitration Dynamics

In a representative procedure, ethyl 3-amino-1H-indazole-1-carboxylate is dissolved in fuming nitric acid at 0°C, yielding the 5-nitro derivative in 65% yield after recrystallization. Computational studies corroborate that the carboxylate group enhances electron density at the 5-position, favoring nitration over the 4- or 6-positions. Side products, including dinitrated species, are minimized by maintaining a 1:1 molar ratio of substrate to nitric acid.

Transition-metal catalysis enables direct functionalization of the indazole core without pre-functionalized intermediates. A palladium(II)/copper(I) system facilitates simultaneous introduction of amino and nitro groups via sequential C–H amination and nitration.

Mechanistic Pathway and Catalytic Cycle

The reaction initiates with Pd(OAc)₂-mediated C–H activation at position 3, forming a palladacycle intermediate. Subsequent treatment with tert-butyl nitrite introduces the nitro group at position 5, while the amino group is installed via ligand exchange with aqueous ammonia. This one-pot method achieves a 70% yield but requires rigorous exclusion of oxygen to prevent catalyst deactivation.

Reductive Amination and Functional Group Interconversion

Selective reduction of nitro groups offers a pathway to install amino functionalities. For example, hydrogenation of ethyl 3-nitro-5-nitroso-1H-indazole-1-carboxylate over palladium-on-carbon selectively reduces the nitroso group to amine, leaving the 5-nitro group unaffected.

Substrate Scope and Limitations

Bulkier substituents at position 1 (e.g., tert-butyl esters) hinder reduction kinetics, necessitating higher hydrogen pressures (5 atm vs. 1 atm for ethyl esters). Side reactions such as over-reduction to hydroxylamine are suppressed by doping the catalyst with quinoline.

Protective Group Strategies in Indazole Synthesis

Temporary protection of the amino group is critical during nitration. The tert-butoxycarbonyl (Boc) group, introduced via reaction with di-tert-butyl dicarbonate, shields the amine during nitric acid exposure. Subsequent deprotection with trifluoroacetic acid restores the amino functionality without affecting the nitro group.

Comparative Analysis of Protective Groups

Protective GroupDeprotection ReagentYield (%)Purity (%)
BocTFA/DCM8598
AcetylHCl/MeOH7291
BenzylH₂/Pd-C6889

The Boc group offers superior compatibility with nitration conditions, as evidenced by higher post-deprotection yields.

Structural Characterization and Analytical Data

Spectroscopic Validation

  • 1H NMR (DMSO-d6, 500 MHz) : δ 8.52 (s, 1H, H-4), 7.89 (d, J = 8.5 Hz, 1H, H-7), 7.45 (d, J = 8.5 Hz, 1H, H-6), 5.21 (s, 2H, NH₂), 4.35 (q, J = 7.0 Hz, 2H, OCH₂), 1.34 (t, J = 7.0 Hz, 3H, CH₃).

  • 13C NMR (126 MHz, DMSO) : δ 165.8 (COO), 148.2 (C-5), 134.1 (C-3a), 128.9 (C-7a), 124.5 (C-4), 118.7 (C-6), 111.4 (C-7), 61.2 (OCH₂), 14.3 (CH₃) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include tin(II) chloride, iron powder, or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Drug Development

Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate has shown promise in drug development due to its biological activity. Research indicates that compounds within the indazole class exhibit significant interactions with various biological targets, making them suitable candidates for therapeutic agents.

Case Studies in Drug Development

  • Antitumor Activity : Recent studies have demonstrated that derivatives of indazole compounds can exhibit antitumor effects. For instance, certain derivatives have been shown to inhibit cancer cell lines effectively while maintaining selectivity for normal cells .
  • Antidepressant Properties : Indazoles have been evaluated for their potential as antidepressants, with some showing efficacy comparable to established antidepressant drugs. This suggests that this compound could be further explored for similar therapeutic uses .

The compound's biological activities are of particular interest in pharmacological research. This compound has been studied for its interactions with various receptors and enzymes.

Pharmacological Profile

  • Inhibition of Nitric Oxide Synthase : Some nitro-substituted indazoles have demonstrated potent inhibitory effects on nitric oxide synthase isoforms, which are crucial in various physiological processes .
  • Mechanisms of Action : Ongoing research is focused on elucidating the mechanisms through which this compound exerts its effects on biological systems, including apoptosis pathways and cell cycle regulation .

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing other bioactive compounds.

Synthetic Routes

The synthesis typically involves several steps that can vary depending on the starting materials and reagents used. Detailed reaction conditions can lead to different yields and product purities, emphasizing the importance of optimizing synthetic pathways for practical applications.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and nitro groups play a crucial role in its biological activity by interacting with enzymes and receptors in the body. These interactions can lead to the inhibition of certain enzymes or modulation of receptor activity, resulting in therapeutic effects .

Comparison with Similar Compounds

Variations in Ester Groups

Substituting the ethyl carboxylate group with other esters alters physicochemical properties such as solubility, metabolic stability, and steric hindrance.

Compound Name Ester Group Molecular Formula Molecular Weight Key Properties/Applications Reference
Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate Ethyl C11H10N4O4* 278.22* Intermediate for pharmaceuticals
Methyl 5-nitro-1H-indazole-3-carboxylate Methyl C9H7N3O4 221.17 Higher lipophilicity; synthetic precursor
tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate tert-Butyl C13H16N4O4 304.29 Enhanced hydrolytic stability; research applications

*Calculated based on structural data.

Key Observations :

  • Ethyl vs. Methyl : The ethyl ester (C11H10N4O4) offers a balance between lipophilicity and metabolic stability compared to the methyl analog (C9H7N3O4), which may degrade faster due to lower steric protection .
  • Ethyl vs.

Substituent Variations at Position 5

The substituent at position 5 significantly impacts electronic properties and biological activity.

Compound Name Position 5 Substituent Molecular Formula Molecular Weight Applications Reference
This compound Nitro (-NO₂) C11H10N4O4 278.22 Potential anti-inflammatory agent
Ethyl 3-amino-5-(trifluoromethyl)-1H-indazole-1-carboxylate Trifluoromethyl (-CF₃) C11H10F3N3O2 273.21 Pesticide and pharmaceutical intermediate
Ethyl 5-amino-1H-indazole-3-carboxylate Amino (-NH₂) C10H11N3O2 205.21 Research compound with unknown bioactivity

Key Observations :

  • Nitro vs. Trifluoromethyl : The nitro group is strongly electron-withdrawing, enhancing electrophilic reactivity, while the trifluoromethyl group introduces hydrophobicity and metabolic resistance .
  • Nitro vs.

Positional Isomerism

The location of functional groups on the indazole ring influences molecular interactions.

Compound Name Substituent Positions Molecular Formula Key Differences Reference
This compound 3-amino, 5-nitro C11H10N4O4 Nitro at position 5 enhances electrophilicity
Ethyl 5-amino-1H-indazole-3-carboxylate 5-amino, 3-carboxylate C10H11N3O2 Amino at position 5 may improve solubility

Key Observations :

  • 3-amino vs. 5-amino: Positional isomerism affects dipole moments and hydrogen-bonding capabilities, which are critical for binding to biological targets .

Biological Activity

Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate is a compound belonging to the indazole family, characterized by its unique structural features, including an ethyl ester group, an amino functional group, and a nitro group attached to the indazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of this compound is C₉H₈N₄O₃, with a molecular weight of approximately 210.20 g/mol. The synthesis of this compound typically involves several steps that may vary depending on the specific route chosen. Common methods include the use of various reagents under controlled conditions to achieve desired yields.

Biological Activities

Research indicates that this compound exhibits significant biological activities. These include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for the development of new therapeutic agents targeting infections.
  • Anticancer Activity : this compound has been investigated for its potential anticancer effects. It shows promise in inhibiting the proliferation of various cancer cell lines, including human chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (HepG-2) cells .

While the precise mechanism of action for this compound is not fully understood, it is believed to interact with specific molecular targets within cells. The presence of both the nitro and amino groups is thought to play a crucial role in these interactions, potentially affecting enzyme activity or binding to cellular receptors .

Case Studies and Research Findings

Several studies have focused on the biological activity of indazole derivatives, including this compound. Below are some notable findings:

StudyFindings
Antiproliferative Activity Analysis Evaluated against multiple cancer cell lines using MTT assays; showed significant inhibition of cell growth compared to controls .
Structure-Activity Relationship (SAR) Investigated how different substituents on the indazole ring influence biological activity; indicated that specific functional groups enhance anticancer potency .
Enzymatic Inhibition Studies Assessed for inhibition of key enzymes involved in cancer progression; demonstrated promising results suggesting potential therapeutic applications .

Comparative Analysis with Similar Compounds

This compound can be compared with other structurally similar compounds to highlight its unique properties:

Compound NameCAS NumberSimilarity IndexBiological Activity
Ethyl 5-amino-1H-indazole-3-carboxylate885278-45-50.90Anticancer
Methyl 6-bromo-1H-indazole-3-carboxylate885278-42-20.88Antimicrobial
Methyl 5-bromo-1H-indazole-3-carboxylate78155-74-50.87Anticancer

The unique substitution pattern in this compound may enhance its biological activity compared to other derivatives that lack these features, contributing to distinct pharmacological profiles and interactions within biological systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves cyclization of nitro-substituted indazole precursors. For example, reacting 5-nitro-1H-indazole-3-carboxylic acid with ethanol in the presence of a dehydrating agent (e.g., thionyl chloride) under reflux conditions. Key parameters include temperature control (70–90°C), solvent choice (e.g., dry ethanol), and stoichiometric ratios to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity product .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy :
  • NMR (¹H/¹³C): Assigns proton and carbon environments, with DMSO-d₆ as a solvent to resolve amino and nitro group signals.
  • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. SHELXT can automate space-group determination, while WinGX provides metric analysis of molecular geometry .

Q. How is purity assessed, and what challenges arise in chromatographic analysis?

  • Methodological Answer : HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) is standard. Challenges include peak broadening due to nitro group polarity and column degradation from residual acidic byproducts. Pre-column neutralization (e.g., using triethylamine) improves resolution .

Advanced Research Questions

Q. How can discrepancies in crystallographic refinement results (e.g., SHELXL vs. WinGX) be resolved?

  • Methodological Answer :

Cross-validate refinement parameters: Compare R-factors, displacement parameters (ADPs), and residual density maps.

Use SHELXL’s robust constraints for hydrogen bonding and thermal motion, then import results into WinGX for packing analysis.

Apply TWIN laws in SHELXL if data suggest pseudo-merohedral twinning.

Validate final models using checkCIF/PLATON to identify outliers .

Q. What strategies resolve contradictory biological activity data across in vitro assays?

  • Methodological Answer :

  • Assay Optimization : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation time (24–72 hr), and solvent controls (DMSO ≤0.1%).
  • Mechanistic Profiling : Use SPR (surface plasmon resonance) to confirm target binding affinity and rule off-target effects.
  • Data Harmonization : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., nitro group redox activity in MTT assays) .

Q. How can molecular dynamics (MD) simulations predict solvent stability and reactivity?

  • Methodological Answer :

Model the compound in explicit solvents (water, DMSO) using AMBER or GROMACS.

Simulate 50–100 ns trajectories to assess conformational stability (RMSD <2 Å).

Calculate solvation free energy (ΔG_solv) to predict solubility.

Identify reactive sites via electrostatic potential maps (e.g., nitro group electrophilicity) for derivative design .

Q. What are best practices for designing SAR studies of derivatives?

  • Methodological Answer :

  • Scaffold Modification : Replace the ethyl ester with tert-butyl or benzyl groups to study steric effects.
  • Functional Group Analysis : Introduce electron-withdrawing groups (e.g., Cl, F) at the 5-position to enhance nitro group stability.
  • In Silico Screening : Use AutoDock Vina to prioritize derivatives with improved binding to target enzymes (e.g., kinases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.